molecular formula C24H48NO8P B096630 1,2-Dioctanoyl-sn-glycero-3-phosphocholine CAS No. 19191-91-4

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Cat. No.: B096630
CAS No.: 19191-91-4
M. Wt: 509.6 g/mol
InChI Key: YHIXRNNWDBPKPW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a phospholipid commonly used in liposome formulations and drug delivery systems. This compound has unique chemical properties that allow it to form stable bilayers and vesicles, which are essential for encapsulating and delivering drugs to specific targets within the body .

Scientific Research Applications

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its ability to form liposomes and vesicles. These structures are crucial for drug delivery, as they can encapsulate therapeutic agents and target specific cells or tissues. Additionally, this compound is used in the study of membrane dynamics and protein-lipid interactions .

Applications in Various Fields:

Mechanism of Action

Target of Action

1,2-Dioctanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Dioctanoyl PC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are the specific sites in the body where the encapsulated drugs are intended to be delivered .

Mode of Action

1,2-Dioctanoyl PC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .

Biochemical Pathways

The exact biochemical pathways affected by 1,2-Dioctanoyl PC are dependent on the specific drugs that are encapsulated within its vesicles. It’s important to note that the primary role of 1,2-dioctanoyl pc is to serve as a delivery vehicle, facilitating the transport of drugs to their intended targets .

Pharmacokinetics

The pharmacokinetic properties of 1,2-Dioctanoyl PC are largely influenced by its role as a drug delivery system. It can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of encapsulated drugs, thereby improving their bioavailability . .

Result of Action

The molecular and cellular effects of 1,2-Dioctanoyl PC’s action are primarily determined by the encapsulated drugs. By delivering these drugs to their specific targets, 1,2-Dioctanoyl PC can enhance their therapeutic effects .

Action Environment

The action, efficacy, and stability of 1,2-Dioctanoyl PC can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the phospholipid bilayers and vesicles . 1,2-dioctanoyl pc is generally designed to maintain stability under physiological conditions to ensure effective drug delivery .

Safety and Hazards

No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

Future Directions

The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1,2-Dioctanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Its unique chemical properties enable it to form stable bilayers and vesicles, which are crucial for its role in drug delivery .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of anhydrous conditions and a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of octanoic acid and glycerophosphocholine .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine is unique due to its shorter fatty acid chains, which result in different membrane properties compared to longer-chain phospholipids. This makes it particularly useful for specific applications where shorter chain lengths are advantageous .

Properties

IUPAC Name

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXRNNWDBPKPW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334462
Record name (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19191-91-4
Record name (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.